N-{2,2-bis[(4-chlorophenyl)sulfanyl]-1-cyanoethenyl}acetamide
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Overview
Description
N-{2,2-bis[(4-chlorophenyl)sulfanyl]-1-cyanoeth-1-en-1-yl}acetamide is a complex organic compound characterized by the presence of chlorophenyl and sulfanyl groups
Preparation Methods
The synthesis of N-{2,2-bis[(4-chlorophenyl)sulfanyl]-1-cyanoeth-1-en-1-yl}acetamide typically involves multiple steps. One common method includes the reaction of 4-chlorophenylthiol with a suitable cyanoethenyl precursor under controlled conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography .
Industrial production methods may involve the use of large-scale reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
N-{2,2-bis[(4-chlorophenyl)sulfanyl]-1-cyanoeth-1-en-1-yl}acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiols or other reduced forms.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
N-{2,2-bis[(4-chlorophenyl)sulfanyl]-1-cyanoeth-1-en-1-yl}acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-{2,2-bis[(4-chlorophenyl)sulfanyl]-1-cyanoeth-1-en-1-yl}acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways .
Comparison with Similar Compounds
N-{2,2-bis[(4-chlorophenyl)sulfanyl]-1-cyanoeth-1-en-1-yl}acetamide can be compared with similar compounds such as:
Bis(4-chlorophenyl) disulfide: This compound shares the chlorophenyl and sulfanyl groups but lacks the cyanoethenyl and acetamide functionalities.
4,4’-Dichlorodiphenyl sulfone: Another related compound with chlorophenyl groups but differing in its sulfone linkage and properties.
Properties
Molecular Formula |
C17H12Cl2N2OS2 |
---|---|
Molecular Weight |
395.3 g/mol |
IUPAC Name |
N-[2,2-bis[(4-chlorophenyl)sulfanyl]-1-cyanoethenyl]acetamide |
InChI |
InChI=1S/C17H12Cl2N2OS2/c1-11(22)21-16(10-20)17(23-14-6-2-12(18)3-7-14)24-15-8-4-13(19)5-9-15/h2-9H,1H3,(H,21,22) |
InChI Key |
JLKNBQRYGFKQBV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(=C(SC1=CC=C(C=C1)Cl)SC2=CC=C(C=C2)Cl)C#N |
Origin of Product |
United States |
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